molecular formula C23H15Cl2N3O3S B2751878 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone CAS No. 496776-25-1

2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone

Cat. No.: B2751878
CAS No.: 496776-25-1
M. Wt: 484.35
InChI Key: DKQUCVYCRJHVKL-UHFFFAOYSA-N
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Description

2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone is a useful research compound. Its molecular formula is C23H15Cl2N3O3S and its molecular weight is 484.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of triazole derivatives have been extensively studied. For instance, Xu et al. (2005) prepared a molecule through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone, demonstrating the dihedral angles formed by the 1,3,4-oxadiazole ring with benzene and triazole rings, which were found to be significant for understanding the molecule's three-dimensional structure (Xu et al., 2005).

Antimicrobial and Biological Activities

Compounds containing the triazole moiety have been evaluated for their antimicrobial and biological activities. Li Fa-qian et al. (2005) synthesized two compounds, 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide and 2-(4-chlorobenzoyl)-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, from substituted acetophenone, triazole, and phenyl isothiocyanate. These compounds exhibited antifungal and plant growth-regulating activities, highlighting the potential utility of triazole derivatives in agricultural and pharmaceutical applications (Li Fa-qian et al., 2005).

Photoinitiator Applications

A derivative of 1,3-benzodioxole, which shares structural similarities with the compound of interest, was synthesized and investigated for its capability to act as a caged one-component Type II photoinitiator for free radical polymerization. This study showcases the potential application of such compounds in the field of polymer science and materials engineering (Kumbaraci et al., 2012).

Catalysis

The application of triazole derivatives in catalysis has also been explored. Karimi-Jaberi et al. (2012) demonstrated the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), a reaction that benefits from the presence of triazole moieties. This research underscores the versatility of triazole derivatives as catalysts in organic synthesis (Karimi-Jaberi et al., 2012).

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O3S/c24-15-7-8-17(18(25)11-15)19(29)12-32-23-27-26-22(28(23)16-4-2-1-3-5-16)14-6-9-20-21(10-14)31-13-30-20/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQUCVYCRJHVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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